2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline
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Overview
Description
2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal properties . The unique structure of this compound allows it to interact with various biomolecular targets, making it a valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline typically involves the heterocyclization of alkyl- (arylalkyl-, aryl-, hetaryl-) carboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid . The intermediate [1,2,4]triazolo[4,3-C]-quinazolines undergo Dimroth rearrangement to form 2-R-[1,2,4]triazolo[1,5-C]quinazolines . This rearrangement is catalyzed by water and involves the addition of water to the quinazoline cycle, facilitating its sequential opening, rotation of the 1,2,4-triazole, cycle closure, and elimination of water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole or quinazoline rings.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the triazole or quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazoloquinazoline derivatives, while substitution reactions can introduce various functional groups onto the triazole or quinazoline rings.
Scientific Research Applications
2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits various biological activities, making it a valuable compound for studying biological processes and interactions.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with various biomolecular targets. The compound can form hydrogen bonds and exhibit high dipole moments, allowing it to interact with receptors such as adenosine and benzodiazepine receptors . These interactions can modulate various biological pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Hetaryl-[1,2,4]triazolo[1,5-C]quinazolines: These compounds share a similar core structure but differ in the substituents on the triazole and quinazoline rings.
1,2,4-Triazole Derivatives: These compounds contain the triazole ring but lack the quinazoline moiety.
Quinazoline Derivatives: These compounds contain the quinazoline ring but lack the triazole moiety.
Uniqueness
2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline is unique due to the fusion of the triazole and quinazoline rings, which imparts distinct biological activities and chemical properties. The presence of diphenyl groups further enhances its interaction with biomolecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
61330-43-6 |
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Molecular Formula |
C21H14N4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2,5-diphenyl-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C21H14N4/c1-3-9-15(10-4-1)19-23-21-17-13-7-8-14-18(17)22-20(25(21)24-19)16-11-5-2-6-12-16/h1-14H |
InChI Key |
BMFCZVCTHKBBLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NC4=CC=CC=C4C3=N2)C5=CC=CC=C5 |
Origin of Product |
United States |
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